molecular formula C23H15Cl3O6 B12553974 Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester CAS No. 143330-92-1

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester

Cat. No.: B12553974
CAS No.: 143330-92-1
M. Wt: 493.7 g/mol
InChI Key: DPJSVKACQDEORQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester (hereafter referred to as the "target compound") is a complex ester derivative of benzoic acid. Its structure features two benzoyloxy groups at the 3- and 5-positions of the benzene ring and a 2,2,2-trichloroethyl ester moiety at the carboxylic acid position.

Synthesis and Applications:
The compound is likely synthesized via a multi-step process:

Esterification: 3,5-Dihydroxybenzoic acid undergoes benzoylation using benzoyl chloride to form 3,5-bis(benzoyloxy)benzoic acid.

Trichloroethyl Ester Formation: The carboxylic acid group is then esterified with 2,2,2-trichloroethanol under acidic or coupling conditions.

Potential applications include:

  • Polymer Chemistry: As a monomer for synthesizing aromatic polyesters with tailored thermal stability.
  • Organic Synthesis: As a protecting group for carboxylic acids, leveraging the trichloroethyl moiety’s stability under basic conditions and cleavability via reductive methods (e.g., zinc).

Properties

CAS No.

143330-92-1

Molecular Formula

C23H15Cl3O6

Molecular Weight

493.7 g/mol

IUPAC Name

2,2,2-trichloroethyl 3,5-dibenzoyloxybenzoate

InChI

InChI=1S/C23H15Cl3O6/c24-23(25,26)14-30-20(27)17-11-18(31-21(28)15-7-3-1-4-8-15)13-19(12-17)32-22(29)16-9-5-2-6-10-16/h1-13H,14H2

InChI Key

DPJSVKACQDEORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(=O)OCC(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 3,5-Dihydroxybenzoic Acid 2,2,2-Trichloroethyl Ester

Reagents :

  • 3,5-Dihydroxybenzoic acid
  • 2,2,2-Trichloroethanol
  • Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC)
  • 4-Dimethylaminopyridine (DMAP)

Procedure :

  • Activation of Carboxylic Acid :
    • 3,5-Dihydroxybenzoic acid (10.0 g, 58.8 mmol) is dissolved in dry dichloromethane (DCM, 100 mL).
    • Thionyl chloride (7.0 mL, 96.1 mmol) is added dropwise under nitrogen at 0°C. The mixture is refluxed for 3 h to form the acid chloride.

      Alternative: For milder conditions, use DCC (14.5 g, 70.6 mmol) and DMAP (0.7 g, 5.8 mmol) in DCM at 25°C for 12 h.
  • Esterification :
    • 2,2,2-Trichloroethanol (9.8 g, 64.7 mmol) is added to the activated acid solution.
    • Stir at 25°C for 24 h. Quench with saturated NaHCO₃, extract with DCM, and purify via silica chromatography (hexane/EtOAc 3:1).

Yield : 85–92%
Characterization :

  • ¹H NMR (CDCl₃): δ 7.35 (s, 2H, Ar-H), 5.45 (s, 2H, OCH₂CCl₃), 5.30 (s, 2H, OH).
  • IR : 1745 cm⁻¹ (C=O ester), 3400 cm⁻¹ (OH).

Step 2: Benzoylation of Hydroxyl Groups

Reagents :

  • 3,5-Dihydroxybenzoic acid 2,2,2-trichloroethyl ester
  • Benzoyl chloride (2.2 eq)
  • Pyridine or Triethylamine (TEA)
  • DMAP (catalytic)

Procedure :

  • Reaction Setup :
    • Dissolve the intermediate ester (5.0 g, 17.5 mmol) in anhydrous pyridine (50 mL).
    • Add benzoyl chloride (4.4 mL, 38.5 mmol) and DMAP (0.21 g, 1.75 mmol) under nitrogen.
  • Acylation :

    • Heat at 80°C for 6 h. Monitor by TLC (hexane/EtOAc 2:1).
    • Quench with ice-water, extract with DCM, and wash with 1M HCl to remove pyridine.
  • Purification :

    • Concentrate under reduced pressure and recrystallize from ethanol to obtain white crystals.

Yield : 78–85%
Characterization :

  • ¹³C NMR (CDCl₃): δ 165.2 (C=O benzoyl), 166.8 (C=O trichloroethyl), 133.1–128.5 (Ar-C).
  • MS (ESI) : m/z 503.1 [M+H]⁺.

Optimization and Challenges

Solvent and Base Selection

  • Pyridine vs. TEA : Pyridine enhances acylation efficiency by scavenging HCl but requires rigorous drying. TEA offers milder conditions but may lower yields.
  • Side Reactions : Over-benzoylation is minimized by stoichiometric control (2.2 eq benzoyl chloride).

Scalability Considerations

  • Batch Size : Patents report successful scaling to 50 mmol with consistent yields.
  • Cost Efficiency : 2,2,2-Trichloroethanol is cost-prohibitive; alternatives like 2-chloroethanol were less effective.

Comparative Analysis of Methods

Parameter Thionyl Chloride Method DCC/DMAP Method
Reaction Time 3 h 12 h
Yield 92% 85%
Purity >98% >95%
Scalability High Moderate
Cost Low High

Applications and Derivatives

  • Polymer Chemistry : Serves as a monomer for liquid crystalline polymers.
  • Pharmaceutical Intermediates : Utilized in dendrimer synthesis for controlled drug delivery.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester involves its interaction with molecular targets through its ester and benzoic acid groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of benzoic acid derivatives with ester or ether substituents. Below is a comparative analysis with three structurally analogous compounds identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents CAS Number Key Features Reference
Target Compound : Benzoic acid, 3,5-bis(benzoyloxy)-, 2,2,2-trichloroethyl ester 3,5-benzoyloxy; 2,2,2-trichloroethyl ester Not provided in evidence High lipophilicity; hydrolytically stable ester group; aromatic bulk N/A
Benzoic acid, 3,5-bis[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester 3,5-tert-butyldiphenylsilyloxy; methyl ester 182250-68-6 Bulky silyl ethers enhance steric protection; methyl ester offers simplicity in synthesis
Benzoic acid, 2,5-bis(2,2,2-trifluoroethoxy)-, 2,2,2-trifluoroethyl ester 2,5-trifluoroethoxy; trifluoroethyl ester 50778-57-9 Electron-withdrawing trifluoro groups increase acidity and reactivity
3,5-Bis(benzyloxy)benzoic Acid Methyl Ester 3,5-benzyloxy; methyl ester 58605-10-0 Benzyl ethers provide orthogonal deprotection (e.g., hydrogenolysis)

Key Comparative Insights :

Substituent Effects on Reactivity :

  • The target compound’s benzoyloxy groups are less electron-withdrawing than the trifluoroethoxy groups in , resulting in lower acidity of the aromatic hydroxyl precursors.
  • The trichloroethyl ester offers greater hydrolytic stability compared to the methyl ester in and , but it is less stable than the trifluoroethyl ester in , which benefits from fluorine’s inductive effects.

Steric and Synthetic Considerations :

  • The tert-butyldiphenylsilyloxy groups in provide superior steric protection, making the compound useful in multi-step syntheses requiring temporary hydroxyl masking.
  • The benzyloxy groups in allow selective deprotection under mild hydrogenation conditions, a feature absent in the target compound.

Thermal and Chemical Stability :

  • Fluorinated compounds like exhibit higher thermal stability due to strong C-F bonds, whereas the target compound’s trichloroethyl group may degrade at elevated temperatures, releasing chlorine radicals.

Applications in Materials Science :

  • The target compound and are candidates for high-performance polymers, but ’s silyl ethers may reduce crystallinity.
  • ’s trifluoro groups could enhance dielectric properties in fluorinated polymers.

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